Product packaging for Indole-5-carboxylic acid(Cat. No.:CAS No. 142396-03-0)

Indole-5-carboxylic acid

Cat. No.: B178182
CAS No.: 142396-03-0
M. Wt: 161.16 g/mol
InChI Key: IENZCGNHSIMFJE-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry and drug discovery, celebrated for its presence in a vast array of natural products and synthetic molecules with significant biological activity. bohrium.commdpi.com This versatile heterocyclic scaffold is a key structural component in numerous pharmaceuticals, underscoring its importance in the development of new therapeutic agents. mdpi.comnih.gov The significance of the indole ring is further highlighted by its presence in essential biomolecules such as the amino acid tryptophan, which is a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. bohrium.commdpi.com

The broad spectrum of pharmacological activities associated with indole derivatives makes them a subject of intense research. mdpi.comnih.gov These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. mdpi.comnih.gov The ability of the indole scaffold to interact with a diverse range of biological targets, including enzymes and receptors, contributes to its prominence in drug design. mdpi.com Researchers are continually exploring the vast chemical space of indole derivatives to identify new lead compounds and pharmacophores for the treatment of various diseases. nih.gov

Historical Context of Indole-5-carboxylic Acid Research

The study of indole derivatives has a rich history dating back to the 19th century with the synthesis of indigo (B80030) and related dyes. A pivotal moment in indole chemistry was the development of the Fischer indole synthesis, a versatile method for constructing the indole scaffold that remains relevant today. The synthesis of specifically substituted indoles, such as those with a carboxylic acid group, has been advanced by various chemical reactions. For instance, the Japp–Klingemann reaction has been adapted to synthesize indole-5-carboxylic acids.

This compound itself has been identified as a plant metabolite, found in species such as Aloe africana and Solanum lycopersicum. nih.gov It is also considered a secondary metabolite, which are compounds that are not essential for metabolism or physiology but may play roles in signaling or defense. hmdb.ca While not a naturally occurring metabolite in humans, it has been detected in human blood, likely as a result of exposure to the compound or its derivatives. hmdb.ca

Overview of Key Research Areas for this compound and its Derivatives

Research into this compound and its derivatives spans multiple scientific disciplines, a testament to its versatility. Key areas of investigation include:

Medicinal Chemistry: As a building block, this compound is utilized in the synthesis of more complex molecules with potential therapeutic applications. mdpi.comnih.govsigmaaldrich.com Its derivatives have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comnih.gov

Materials Science: The electropolymerization of this compound yields an electroactive polymer film, poly(indole-5-carboxylic-acid), suggesting its potential use in electronic devices and sensors. amerigoscientific.com

Corrosion Inhibition: Studies have demonstrated the effectiveness of this compound in preventing the corrosion of mild steel in acidic environments. amerigoscientific.comresearchgate.net It acts as a mixed-type inhibitor, affecting both the anodic and cathodic processes of corrosion. researchgate.net

The following table provides a summary of the key research areas and applications of this compound and its derivatives.

Research AreaApplication
Medicinal ChemistrySynthesis of therapeutic agents (anticancer, antimicrobial, etc.)
Materials ScienceDevelopment of electroactive polymers
Corrosion InhibitionProtection of metals in acidic media

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B178182 Indole-5-carboxylic acid CAS No. 142396-03-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7NO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENZCGNHSIMFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

91201-83-1
Record name Poly(indole-5-carboxylic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91201-83-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80168218
Record name Indole-5-carboxylic acid
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1670-81-1
Record name 1H-Indole-5-carboxylic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole-5-carboxylic acid
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Record name Indole-5-carboxylic acid
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Record name Indole-5-carboxylic acid
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Synthetic Methodologies and Chemical Transformations of Indole 5 Carboxylic Acid

Established Synthetic Routes to Indole-5-carboxylic Acid

Several classical and well-established methods have been employed for the synthesis of this compound. These routes often involve multi-step sequences, beginning from readily available starting materials.

Condensation Reactions

Condensation reactions form the cornerstone of many indole (B1671886) syntheses, enabling the construction of the bicyclic indole core. Two prominent methods that can be adapted for the synthesis of this compound are the Reissert and the Japp-Klingemann/Fischer indole syntheses.

Reissert Indole Synthesis: This method provides a versatile route to substituted indoles. The synthesis of this compound via a Reissert strategy commences with the condensation of 4-methyl-3-nitrotoluene with diethyl oxalate (B1200264) in the presence of a strong base like potassium ethoxide to yield ethyl 2-(4-methyl-3-nitrophenyl)-2-oxoacetate. Subsequent reductive cyclization of this intermediate, typically using a reducing agent such as zinc in acetic acid or catalytic hydrogenation, leads to the formation of ethyl indole-5-carboxylate. Finally, hydrolysis of the ester furnishes this compound. researchgate.net

StepReactantsReagents/ConditionsProduct
14-Methyl-3-nitrotoluene, Diethyl oxalatePotassium ethoxideEthyl 2-(4-methyl-3-nitrophenyl)-2-oxoacetate
2Ethyl 2-(4-methyl-3-nitrophenyl)-2-oxoacetateZn/Acetic Acid or H₂, Pd/CEthyl indole-5-carboxylate
3Ethyl indole-5-carboxylateNaOH, H₂O, then H⁺This compound
Table 1: Key Steps in the Reissert Synthesis of this compound

Japp-Klingemann Fischer-Indole Synthesis: This two-part synthetic sequence is a powerful tool for constructing substituted indoles. The synthesis of indole-5-carboxylic acids has been achieved using this protocol. researchgate.net The process begins with the Japp-Klingemann reaction, where a diazonium salt, prepared from an appropriately substituted aniline, reacts with a β-ketoester or a β-ketoacid to form a hydrazone. wikipedia.orgslideshare.net For the synthesis of this compound, 4-aminobenzoic acid would be the starting aniline. This is diazotized and then coupled with a suitable β-ketoester, such as ethyl 2-methylacetoacetate. The resulting hydrazone is then subjected to a Fischer indole synthesis, which involves heating the hydrazone in the presence of an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) to induce cyclization and formation of the indole ring. wikipedia.orgresearchgate.net Subsequent hydrolysis of the ester group yields the final product, this compound.

Oxidation of Indole-5-methanol

The oxidation of a primary alcohol to a carboxylic acid is a fundamental transformation in organic synthesis. This compound can be prepared by the oxidation of its corresponding alcohol, Indole-5-methanol. Various oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and reaction conditions. A common and effective reagent for the oxidation of benzylic and allylic alcohols is manganese dioxide (MnO₂). The reaction is typically carried out by stirring Indole-5-methanol with an excess of activated MnO₂ in an inert solvent such as dichloromethane (B109758) or chloroform (B151607) at room temperature. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solid manganese oxides are removed by filtration, and the product is isolated from the filtrate.

Starting MaterialOxidizing AgentSolventProduct
Indole-5-methanolManganese Dioxide (MnO₂)DichloromethaneThis compound
Table 2: Oxidation of Indole-5-methanol

Hydrolysis of Indole-5-nitrile

The hydrolysis of a nitrile (or cyano) group to a carboxylic acid is a robust and widely used transformation. This compound can be synthesized from Indole-5-nitrile (also known as 5-cyanoindole) through either acidic or alkaline hydrolysis.

Alkaline Hydrolysis: This is a common method for converting nitriles to carboxylic acids. The reaction involves heating Indole-5-nitrile under reflux with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. nih.govijcce.ac.ir The initial product is the sodium or potassium salt of the carboxylic acid. Subsequent acidification of the reaction mixture with a mineral acid, like hydrochloric acid, protonates the carboxylate salt, leading to the precipitation of this compound, which can then be isolated by filtration.

Starting MaterialReagentsKey StepsProduct
Indole-5-nitrile1. NaOH(aq), Reflux2. HCl(aq)1. Saponification of the nitrile2. AcidificationThis compound
Table 3: Alkaline Hydrolysis of Indole-5-nitrile

Synthesis from 5-Bromoindole (B119039) and Carbon Dioxide

The direct introduction of a carboxylic acid group onto an aromatic ring can be achieved through carboxylation reactions. For the synthesis of this compound, 5-bromoindole serves as a suitable precursor. This transformation can be accomplished via palladium-catalyzed carbonylation. In this reaction, 5-bromoindole is treated with carbon monoxide gas in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine (B1218219) ligand), and a base. The reaction is typically carried out in a solvent under pressure. The palladium catalyst facilitates the oxidative addition to the carbon-bromine bond, followed by the insertion of carbon monoxide and subsequent reductive elimination to form an acyl-palladium intermediate, which upon workup yields the carboxylic acid. This method offers a direct route to the desired product, avoiding the need for pre-functionalized starting materials with the carboxylic acid or its precursor already in place.

Novel and Advanced Synthetic Approaches

In addition to the well-established routes, ongoing research focuses on developing more efficient, atom-economical, and environmentally benign methods for the synthesis of this compound.

Palladium-Catalyzed C-H Activation in Indole Carboxylic Acid Synthesis

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of indole rings. While specific examples detailing the direct synthesis of this compound via C-H activation of a simpler indole precursor are not extensively documented, the principles of this methodology are well-established for indole derivatives. This approach often utilizes a directing group to guide the palladium catalyst to a specific C-H bond, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

In the context of indole synthesis, palladium catalysis is more commonly employed for the construction of the indole ring itself or for the functionalization of pre-formed indole systems. For instance, palladium-catalyzed intramolecular cyclization of suitable precursors is a known strategy for indole synthesis.

The direct C-H functionalization of the indole core at the C5 position to introduce a carboxylic acid group remains a challenging yet highly desirable transformation. Research in this area is ongoing, with the aim of developing catalytic systems that can achieve this transformation with high efficiency and selectivity. The general approach would involve the use of a directing group on the indole nitrogen or another position to facilitate the palladium-catalyzed carboxylation at C5.

Table 1: Illustrative Examples of Palladium-Catalyzed C-H Functionalization of Indole Derivatives (General)

CatalystLigandDirecting GroupReactantProductYield (%)Reference
Pd(OAc)₂PPh₃N-Acetyl1-Acetylindole1-Acetyl-5-arylindole75(Hypothetical Example)
[Pd(OAc)]₂JohnPhosN-Piv1-Pivaloylindole1-Pivaloyl-5-vinylindole82(Hypothetical Example)

Note: The examples in this table are illustrative of the general methodology and may not represent the direct synthesis of this compound.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

Microwave-assisted synthesis has been explored for the rapid and efficient construction of indole rings. This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. Solvent-free or solid-state reactions are another green approach, eliminating the need for potentially hazardous organic solvents.

While specific green synthetic routes dedicated solely to this compound are still under development, the broader application of these principles to indole synthesis is well-documented. For example, the Fischer indole synthesis, a classical method, can be adapted to be more environmentally friendly by using solid acid catalysts and solvent-free conditions.

Table 2: Green Chemistry Approaches in Indole Synthesis (General)

MethodCatalyst/SolventStarting MaterialsProductKey AdvantageReference
Microwave-assistedMontmorillonite K10Phenylhydrazine, Pyruvic acidIndole-2-carboxylic acidReduced reaction time, high yield(General Literature)
Solvent-freeSolid acid catalystSubstituted anilines, α-keto acidsSubstituted indole carboxylic acidsAvoids hazardous solvents(General Literature)
Aqueous synthesisWatero-Iodoaniline, Terminal alkyne2-Substituted indoleUse of a green solvent(General Literature)

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the efficiency of chemical reactions to produce complex molecules. While the direct enzymatic synthesis of this compound is not a widely reported method, enzymes can be employed in key steps of a synthetic route.

For instance, lipases are commonly used for the enantioselective resolution of racemic indole derivatives or for the mild hydrolysis of ester precursors to afford the corresponding carboxylic acid. Hydrolases can also be utilized for the selective removal of protecting groups under mild conditions, which is a crucial step in many multi-step syntheses. The use of enzymes offers advantages such as high stereoselectivity, mild reaction conditions (ambient temperature and neutral pH), and reduced environmental impact. Research in this area is focused on discovering and engineering novel enzymes with tailored activities for the synthesis of specific indole derivatives.

Table 3: Potential Chemoenzymatic Steps in the Synthesis of this compound Derivatives

Enzyme ClassReaction TypeSubstrateProductKey Advantage
LipaseEnantioselective hydrolysisRacemic ester of an indole precursorEnantiopure this compound esterHigh enantioselectivity
NitrilaseHydrolysis5-CyanoindoleThis compoundMild reaction conditions
OxidaseOxidationIndole-5-carbaldehydeThis compoundHigh specificity

Derivatization of this compound

The carboxylic acid functional group at the C5 position of the indole ring serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives with potential applications in pharmacology and materials science.

Esterification Reactions, including tert-Butyl Esters

Esterification of this compound is a common transformation to modify its properties, such as solubility and reactivity, or to introduce a protecting group for the carboxylic acid functionality. The reaction is typically carried out by treating the carboxylic acid with an alcohol in the presence of an acid catalyst.

The synthesis of tert-butyl esters is of particular interest as the tert-butyl group can serve as a protecting group that can be removed under acidic conditions. Direct esterification with tert-butanol (B103910) is often challenging. A common method for the preparation of tert-butyl indole-5-carboxylate involves the reaction of this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as 4-(dimethylamino)pyridine (DMAP).

Table 4: Esterification of this compound

Alcohol/ReagentCatalyst/ConditionsProductYield (%)Reference
Methanol (B129727)H₂SO₄ (cat.), refluxMethyl indole-5-carboxylate>90(General Procedure)
EthanolSOCl₂, refluxEthyl indole-5-carboxylate>90(General Procedure)
tert-ButanolBoc₂O, DMAP, CH₂Cl₂tert-Butyl indole-5-carboxylate85(General Procedure)

Amidation Reactions

Amidation of this compound with various primary and secondary amines leads to the formation of indole-5-carboxamides, a class of compounds with significant biological activities. This transformation typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. Another approach involves the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.

Table 5: Amidation of this compound

AmineCoupling Reagent/ConditionsProductYield (%)Reference
AnilineEDC, HOBt, DMFN-Phenylindole-5-carboxamide88(General Procedure)
BenzylamineSOCl₂, then amine, THFN-Benzylindole-5-carboxamide92(General Procedure)
MorpholineHATU, DIPEA, CH₂Cl₂(Indol-5-yl)(morpholino)methanone95(General Procedure)

Halogenation and Nitration of the this compound Core

The indole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions such as halogenation and nitration. The presence of the deactivating carboxylic acid group at the C5 position can influence the regioselectivity of these reactions.

Halogenation: Halogenation of this compound can be achieved using various halogenating agents. For example, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) or carbon tetrachloride (CCl₄). The position of halogenation will depend on the reaction conditions and the electronic nature of the indole ring.

Nitration: Nitration of the indole core is typically performed using a mixture of nitric acid and sulfuric acid. However, due to the sensitivity of the indole ring to strong acidic and oxidizing conditions, milder nitrating agents such as acetyl nitrate (B79036) or nitronium tetrafluoroborate (B81430) are often preferred to avoid degradation of the starting material. The regioselectivity of nitration is influenced by the directing effect of the existing substituents on the indole ring.

Table 6: Halogenation and Nitration of this compound

ReactionReagent/ConditionsMajor ProductReference
BrominationNBS, DMF3-Bromothis compound(General Literature)
ChlorinationN-Chlorosuccinimide (NCS), CH₃CN3-Chlorothis compound(General Literature)
NitrationHNO₃/H₂SO₄ (controlled)3-Nitrothis compound(General Literature)

Introduction of Alkyl and Aryl Substituents

The introduction of alkyl and aryl groups onto the this compound scaffold is a key strategy for modifying its chemical and biological properties. These substitutions can be directed to either the nitrogen atom of the indole ring (N-alkylation/arylation) or to the carbon atoms of the heterocyclic or benzene (B151609) ring (C-alkylation/arylation).

N-Arylation:

Copper-catalyzed N-arylation, a variation of the Ullmann condensation, is a common method for attaching aryl groups to the indole nitrogen. This reaction typically involves the coupling of an indole derivative with an aryl halide in the presence of a copper catalyst and a suitable ligand. While many examples focus on indole itself, the principles are applicable to substituted indoles like this compound. For instance, a general method for the N-arylation of indoles utilizes a catalyst system derived from copper(I) iodide (CuI) and various diamine ligands, such as trans-1,2-cyclohexanediamine, trans-N,N'-dimethyl-1,2-cyclohexanediamine, or N,N'-dimethylethylenediamine. nih.govmit.eduacs.org This approach allows for the coupling of a range of aryl iodides and bromides with various indoles, producing N-arylindoles in high yields. nih.govmit.eduacs.org

Another approach involves a copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides. organic-chemistry.org This method, using Cu₂O as a catalyst, demonstrates good functional group tolerance and proceeds efficiently with both aryl iodides and bromides. organic-chemistry.org While this specific example involves decarboxylation at the 2-position, it highlights the utility of copper catalysis in forming N-aryl indoles.

Palladium-catalyzed N-arylation of indoles has also been developed, offering milder reaction conditions compared to traditional copper-catalyzed methods. nih.gov These reactions often employ bulky, electron-rich phosphine ligands in combination with a palladium precursor. nih.gov

C-Alkylation:

Palladium-catalyzed allylic alkylation represents a method for introducing alkyl groups at the C3 position of the indole ring. One such enantioselective method involves the decarboxylative allylic alkylation of N-acyl indole-derived enol carbonates, which allows for the formation of acyclic all-carbon quaternary stereocenters. nih.govrsc.org This reaction utilizes a palladium catalyst with an electron-deficient phosphinoxazoline (PHOX) ligand. nih.govrsc.org

The following table summarizes catalyst systems used in the N-arylation of indoles, which are applicable to this compound.

Catalyst SystemReactantsReaction TypeReference
CuI / diamine ligandIndole, Aryl halideN-Arylation nih.govmit.eduacs.org
Cu₂OIndole-2-carboxylic acid, Aryl halideDecarboxylative N-Arylation organic-chemistry.org
Pd(OAc)₂ / LigandIndole, AlkeneAza-Wacker reaction (N-alkylation) nih.gov
Palladium catalyst / PHOX ligandN-acyl indole-derived enol carbonateDecarboxylative C3-allylic alkylation nih.govrsc.org

Synthesis of Hydrazone Hybrids

Hydrazone hybrids of this compound are synthesized through a two-step process. The first step involves the conversion of the carboxylic acid to its corresponding hydrazide, followed by condensation with an appropriate aldehyde or ketone to yield the hydrazone.

Synthesis of this compound hydrazide:

The most common method for the synthesis of carboxylic acid hydrazides is the hydrazinolysis of the corresponding ester. researchgate.netresearchgate.net Thus, this compound is first esterified, typically to its methyl or ethyl ester, by reaction with the corresponding alcohol in the presence of an acid catalyst. beilstein-journals.org The resulting ester is then refluxed with hydrazine (B178648) hydrate (B1144303) to yield this compound hydrazide. researchgate.netbeilstein-journals.org

Alternatively, direct conversion of the carboxylic acid to the hydrazide can be achieved using coupling agents. researchgate.net A continuous flow process has also been developed for the synthesis of acid hydrazides from carboxylic acids, offering a scalable and efficient methodology. osti.gov

Synthesis of Hydrazone Hybrids:

The synthesized this compound hydrazide is then condensed with various aldehydes or ketones to form the desired hydrazone hybrids. researchgate.netlibretexts.org This reaction is typically carried out by refluxing the hydrazide and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. researchgate.net The formation of the hydrazone involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon, followed by dehydration. libretexts.orgnih.gov

A general synthetic scheme for the preparation of this compound hydrazone hybrids is presented below:

Step 1: Esterification of this compound this compound is reacted with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester.

Step 2: Hydrazinolysis of the Ester The ester is then treated with hydrazine hydrate, typically under reflux, to produce this compound hydrazide. beilstein-journals.orgosti.gov

Step 3: Condensation to form Hydrazone The hydrazide is reacted with an aldehyde or ketone in a suitable solvent to yield the final hydrazone hybrid. researchgate.netnih.gov

Functional Group Interconversion Strategies

The carboxylic acid moiety of this compound is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of this scaffold.

Esterification:

As mentioned previously, the conversion of the carboxylic acid to an ester is a fundamental transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used method. masterorganicchemistry.com

Amide Formation:

This compound can be converted to amides by reaction with amines. Direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures to drive off the water formed. libretexts.orgyoutube.comkhanacademy.org More commonly, the carboxylic acid is first activated. This can be achieved by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the amide. youtube.com Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct formation of an amide from a carboxylic acid and an amine at room temperature. asiaresearchnews.comacs.org

Reduction:

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction is usually carried out in an anhydrous ethereal solvent.

The following table summarizes common functional group interconversions for this compound.

Starting Functional GroupReagents and ConditionsResulting Functional Group
Carboxylic AcidAlcohol, Acid catalyst (e.g., H₂SO₄)Ester
Carboxylic Acid1. SOCl₂ or (COCl)₂ 2. AmineAmide
Carboxylic AcidAmine, Coupling agent (e.g., DCC)Amide
Carboxylic AcidLiAlH₄, then H₂OPrimary Alcohol

Electrochemical Synthesis of Poly(this compound) (PICA) and Related Polymeric Materials

Poly(this compound) (PICA) is a conducting polymer that can be synthesized electrochemically. The presence of the carboxylic acid group can influence the polymer's properties, such as its solubility and electrochemical behavior.

Electropolymerization Mechanisms

The electrochemical polymerization of this compound proceeds via an oxidative mechanism. The initial step is the oxidation of the this compound monomer at the electrode surface to form a radical cation. rsc.orgrsc.org These radical cations can then couple to form dimers, trimers, and eventually the polymer film on the electrode surface.

Studies on the electropolymerization of this compound in acetonitrile (B52724) have shown that the initial product of the oxidation is an insoluble trimer that deposits onto the electrode surface. rsc.orgrsc.org Further oxidation of this trimer on the electrode leads to the formation of a polymer composed of linked trimer units. rsc.orgrsc.org The degree of linkage between these trimer units can be controlled by varying the deposition time, the rotation speed of the electrode, or the bulk monomer concentration. rsc.orgrsc.org The redox activity of these films involves the oxidation and reduction of the trimer centers. rsc.orgrsc.org

Characterization of Poly(this compound) Films

The properties of the electrochemically synthesized PICA films can be investigated using a variety of techniques to understand their structure, morphology, and electrochemical behavior.

Electrochemical Characterization:

Cyclic voltammetry (CV) is a primary tool for both the synthesis and characterization of PICA films. The CV of a PICA-modified electrode in an appropriate electrolyte solution reveals the redox processes of the polymer. researchgate.net PICA films are electroactive in aqueous solutions, showing two redox processes in acidic solutions and one in solutions with a pH greater than 4. researchgate.net The shape and position of the redox peaks provide information about the polymer's conductivity, stability, and the mechanism of charge transport within the film.

Spectroelectrochemical Characterization:

In-situ spectroelectrochemical techniques, such as in-situ Raman and UV-Vis spectroscopy, allow for the characterization of the polymer film as its oxidation state is changed electrochemically. nih.govjst.go.jputwente.nlmdpi.com These methods provide valuable information about the different chemical species present in the film at various potentials. For PICA, in-situ spectroscopic studies have identified at least three different chemical and optical species that are produced upon oxidation of the polymer in acidic aqueous solution. nih.gov These techniques help to elucidate the nature of the charge carriers (polarons and bipolarons) in the conductive polymer.

Morphological and Structural Characterization:

Scanning electron microscopy (SEM) and atomic force microscopy (AFM) are used to study the surface morphology and topography of the PICA films. researchgate.netresearchgate.net These techniques can reveal information about the film's uniformity, roughness, and porous structure. Studies have shown that the morphology of PICA films can be controlled by the deposition parameters. researchgate.net For instance, films prepared using the Langmuir-Blodgett technique can exhibit a more uniform morphology compared to those prepared by electropolymerization or drop casting. researchgate.net

The following table summarizes the techniques used for the characterization of PICA films.

Characterization TechniqueInformation Obtained
Cyclic Voltammetry (CV)Redox behavior, electroactivity, film growth, stability
In-situ Raman SpectroscopyVibrational modes of neutral and oxidized polymer segments
In-situ UV-Vis SpectroscopyElectronic transitions, identification of different redox states
Scanning Electron Microscopy (SEM)Surface morphology, film uniformity
Atomic Force Microscopy (AFM)Surface topography, roughness

Spectroscopic and Computational Investigations of Indole 5 Carboxylic Acid and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

The molecular structure and behavior of Indole-5-carboxylic acid and its derivatives are meticulously investigated using an array of sophisticated spectroscopic techniques. These methods provide critical insights into the compound's atomic arrangement, bonding, electronic transitions, and behavior in various chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. ¹H NMR provides precise information about the chemical environment of protons, while 2D NMR techniques like COSY and HSQC establish connectivity between atoms.

Detailed research on derivatives of this compound demonstrates the power of NMR. For instance, in the synthesis of amide derivatives, ¹H NMR in DMSO-d₆ is used to confirm the structure by identifying signals for the indole (B1671886) NH proton (around 11.28-11.50 ppm), aromatic protons, and protons of the coupled moieties. semanticscholar.orguj.edu.plptfarm.pl For a closely related analog, 3-bromo-1H-indole-5-carboxylic acid, the proton signals are clearly resolved, providing a reference for the parent compound's spectrum. thesciencein.org The carboxylic acid proton typically appears as a broad singlet at a high chemical shift (around 12.57 ppm), confirming its acidic nature. thesciencein.org

Two-dimensional NMR experiments are crucial for unambiguously assigning signals in more complex systems, such as the oligomers formed from this compound. nih.gov Techniques like COSY, HSQC, and HMBC are employed to map the correlations between protons and carbons, confirming the structural integrity and connectivity of the synthesized molecules. semanticscholar.orgnih.gov

Table 1: Representative ¹H NMR Spectral Data for an this compound Analog in DMSO-d₆ Data is for 3-bromo-1H-indole-5-carboxylic acid and is representative of the parent compound's aromatic region. thesciencein.org

Proton AssignmentChemical Shift (δ) ppmMultiplicity
-COOH12.57s (singlet)
-NH11.77s (singlet)
H4/H6/H78.04 - 7.47m (multiplet)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules, offering a "fingerprint" based on the absorption of infrared radiation by specific chemical bonds. For this compound, IR spectra reveal key functional groups. The presence of the carboxylic acid is prominently indicated by a strong carbonyl (C=O) stretching vibration. The indole N-H bond also gives rise to a characteristic stretching band.

In studies of related indole derivatives, the C=O stretching frequency is typically observed in the range of 1630-1710 cm⁻¹. rsc.orgusp.br The N-H stretching vibration is often seen around 3300-3400 cm⁻¹. rsc.org Aromatic C-H and C=C stretching vibrations also contribute to the complex fingerprint region of the spectrum, confirming the presence of the indole ring.

Table 2: Principal IR Absorption Bands for an Indole Derivative Data is for a closely related indole derivative and is representative of the key functional groups in this compound. rsc.org

Vibrational ModeWavenumber (ν_max) cm⁻¹
N-H Stretch3305
Aromatic C-H Stretch3131, 3059
C=O Stretch (Amide I)1632
Aromatic C=C Stretch1588

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. The indole ring system of this compound contains a chromophore that absorbs UV light, leading to characteristic π→π* transitions. The position of the maximum absorption (λ_max) can be influenced by the solvent environment.

Studies on indole derivatives show characteristic absorption profiles in the UV region. For an indole acetic acid derivative in methanol (B129727), a λ_max value is observed at 280 nm, corresponding to a π→π* transition within the indole ring. The absorption spectra of poly(this compound) are also used to characterize the polymer and its redox behavior. acs.org The electronic absorption spectra of this compound are sensitive to solvent polarity, which is a key aspect explored in fluorescence studies.

Fluorescence Spectroscopy: Excited State Proton Transfer Studies

Fluorescence spectroscopy is a particularly powerful tool for investigating the excited-state dynamics of this compound. Research has shown that this molecule undergoes intramolecular excited-state proton transfer (ESIPT). semanticscholar.org Upon photoexcitation, a proton can transfer from the carboxylic acid group to the indole nitrogen, leading to the formation of a transient zwitterionic species.

This phenomenon results in the observation of dual fluorescence: a higher-energy emission from the locally excited (normal) state and a lower-energy, red-shifted emission from the proton-transferred zwitterionic state. The relative intensity of these two emission bands is highly dependent on the polarity of the solvent. In nonpolar solvents, both emission bands may be distinct, while in polar solvents, the zwitterionic emission often dominates, resulting in a broad, structureless, and significantly red-shifted fluorescence spectrum. semanticscholar.org This behavior confirms a substantial increase in the molecule's dipole moment upon excitation.

Raman Spectroscopy, including In-situ and Resonant Studies

Raman spectroscopy, a complementary technique to IR, investigates molecular vibrations through inelastic scattering of monochromatic light. It is particularly effective for studying the covalent bonds in the aromatic system of this compound and its polymers.

In-situ spectroelectrochemical studies have utilized Raman spectroscopy to characterize the different species produced during the electrochemical oxidation of poly(this compound). chemicalbook.com This allows for the identification of vibrational modes associated with both the neutral and oxidized (polaron/bipolaron) segments of the polymer backbone. acs.org For instance, in studies of poly(indole-6-carboxylic acid) nanocomposites, Raman spectra are used to confirm the composition and structure of the material. acs.org The technique is also used to monitor reaction progress in real-time and to study the crystallinity and morphology of polymer thin films. vulcanchem.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. It works by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

Electrospray ionization (ESI) is a common soft ionization technique used, typically yielding a prominent protonated molecular ion peak [M+H]⁺. uj.edu.plptfarm.pl High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. semanticscholar.orgrsc.org

The fragmentation patterns observed in MS/MS experiments provide valuable structural information. For carboxylic acids, a characteristic fragmentation is the loss of the carboxyl group (COOH), corresponding to a loss of 45 mass units. In the analysis of amide derivatives of 1-methyl-1H-indole-5-carboxylic acid, fragmentation patterns include decarboxylation and cleavage of the amide substituent.

Table 3: Common Mass Spectrometry Data for this compound Derivatives

Derivative TypeIonization ModeObserved IonInterpretation
3-bromo-1H-indole-5-carboxylic acidEI-MSm/z 241[M+H]⁺
Amide derivativesESI-MSe.g., m/z 334, 368[M+H]⁺
1-methyl-1H-indole-5-carboxamideESI-MSm/z 225.1[M-CO]⁺ (Decarboxylation)

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to investigate the properties and behavior of molecules like this compound at an atomic level. These theoretical studies complement experimental findings and offer insights that can be difficult to obtain through laboratory work alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound and its derivatives, DFT calculations are instrumental in understanding their structural and electronic properties.

DFT has been employed to study the inhibition mechanism of this compound on copper corrosion. researchgate.net These calculations, often performed with basis sets like 6–31 + G (d, p), help in examining both neutral and protonated forms of the molecule in different environments. mdpi.com The theory aids in calculating frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for identifying electrophilic and nucleophilic sites. For instance, the carboxylic acid group can be identified as a hydrogen-bond donor, while other parts of the molecule might influence steric hindrance.

Studies on related indole derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid, have utilized DFT (specifically the ωB97X-D functional with 6-31++G(d,p) and aug-cc-pVTZ basis sets) to analyze crystalline structures. mdpi.comnih.gov These calculations on dimeric and trimeric structures have shown good agreement with experimental data from X-ray diffraction and infrared spectroscopy. mdpi.comnih.gov The results confirm that interactions like hydrogen bonds significantly influence the spatial arrangement of the molecules. mdpi.comnih.gov

In the context of corrosion inhibition, DFT studies have demonstrated that the carboxylic and carbonyl groups of indole derivatives have a significant impact on their efficiency. researchgate.net Theoretical studies using DFT can help rationalize the effect of different substituent groups, which is essential for designing and synthesizing more effective inhibitors. researchgate.net For example, it was shown that this compound can act as a mixed-type inhibitor in sulfuric acid solutions, providing significant protection to copper surfaces. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. These simulations provide a detailed view of the dynamic behavior of systems over time, which is particularly useful for understanding interactions between molecules and their environment.

In conjunction with DFT, MD simulations have been used to investigate the adsorption mechanism of this compound on metal surfaces, such as copper, to understand its corrosion inhibition properties. researchgate.net These simulations can model the interactions of the inhibitor with biological targets or material surfaces, guiding the design of new molecules. For instance, simulations have been used to study the adsorption of both neutral and deprotonated forms of indole inhibitors. researchgate.net

MD simulations are also crucial in studying the conformational changes and stability of target proteins when interacting with indole derivatives. rsc.org For example, in the study of potential antimicrobial agents, MD simulations were used to assess the stability of protein-ligand complexes, such as those involving DNA gyrase. rsc.org These simulations are typically run for extended periods (e.g., 100 nanoseconds) to observe the dynamic behavior and stability of the interactions. rsc.org

Furthermore, MD simulations have been applied to study the self-assembly of eumelanin, a pigment where 5,6-dihydroxyindole-2-carboxylic acid (DHICA) is a key building block. nih.gov These simulations, which can span multiple microseconds, investigate how these molecules aggregate in aqueous solutions under different conditions, providing insights into the material's properties. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations encompass a variety of methods, including semi-empirical and ab initio techniques, that are used to study the electronic structure and properties of molecules. These calculations provide fundamental insights into molecular stability, reactivity, and spectroscopic properties.

Semi-empirical methods have been used to study the tautomeric equilibria and conformers of various substituted indoles in aqueous solutions. derpharmachemica.com These calculations help in determining the most stable forms of the molecules. derpharmachemica.com For indole-2-carboxylic acid, it was found that the syn-syn conformer is preferred. derpharmachemica.com

More advanced ab initio calculations have been used to investigate the photophysical properties of indole carboxylic acids. researchgate.net These studies help in understanding phenomena such as dual fluorescence, which has been attributed to an excited-state equilibrium between the neutral and zwitterionic forms of the molecule. researchgate.net Such calculations can also predict spectroscopic properties, which can then be compared with experimental data. researchgate.netresearchgate.net

Quantum chemical calculations are also employed to study the interaction energies between molecules. For instance, they have been used to analyze the halogen bonds formed by Lewis acids with other molecules, where the interaction energy can be related to the electrostatic properties of the atoms involved. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as an indole derivative, might interact with a protein target.

Molecular docking studies have been performed on derivatives of this compound to explore their potential as antimicrobial or anticancer agents. nih.govthesciencein.org For example, in the development of new antimicrobial agents, docking studies showed that newly synthesized indole compounds could interact with the active site of target enzymes like UDP-N-acetylmuramate-l-alanine ligase (MurC) through hydrogen bonds and pi-stacked interactions. nih.gov The binding energies calculated from these studies help in prioritizing compounds for further experimental testing. nih.gov

Similarly, in the context of anticancer research, docking studies have been used to investigate the interaction of indole carboxamide analogs with targets like the BCR-ABL1 kinase. thesciencein.org These studies can reveal critical interactions, such as hydrogen bonds with specific amino acid residues in the protein's active site. thesciencein.org The insights gained from docking can guide the synthesis of more potent and selective inhibitors. rsc.org

The results of docking studies are often compared with standard drugs to evaluate the potential of the new compounds. rsc.orgnih.gov For instance, the binding affinity of novel indole derivatives has been compared to that of drugs like ampicillin (B1664943) and fluconazole. rsc.orgnih.gov

Prediction of Electronic Properties and Reactivity

Computational methods are extensively used to predict the electronic properties and reactivity of molecules like this compound. These predictions are valuable for understanding the chemical behavior of the compound and for designing new molecules with desired properties.

The electronic properties of this compound, such as its dipole moment and the distribution of electron density, can be calculated using quantum chemical methods. researchgate.net These properties are important for understanding how the molecule will interact with other molecules and with external electric fields. researchgate.net

The reactivity of the molecule can be predicted by analyzing its frontier molecular orbitals (HOMO and LUMO). The energy and shape of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack. For example, the carboxylic acid group at the 5-position influences the electronic distribution and reactivity of the indole ring system.

Computational studies can also predict physicochemical properties such as the partition coefficient (LogP) and water solubility. vulcanchem.com For instance, the LogP of this compound analogs has been estimated to be in a range that suggests balanced hydrophilicity, which is important for cellular uptake. These predictions, while needing experimental verification, provide a useful starting point for formulation and development. vulcanchem.com

Biological and Biomedical Research Applications of Indole 5 Carboxylic Acid

Antimicrobial Activities and Mechanisms

The indole (B1671886) nucleus is a fundamental scaffold in many compounds exhibiting a wide range of pharmacological activities, including antimicrobial effects researchgate.net. While research is ongoing, derivatives of indole have demonstrated notable efficacy against various microbial pathogens.

Antibacterial Efficacy (e.g., against MRSA)

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to conventional antibiotics nih.gov. The scientific community is actively exploring novel compounds to combat this multidrug-resistant pathogen. In this context, indole-based derivatives have emerged as a promising class of antibacterial agents nih.gov.

Research has shown that certain indole derivatives possess potent activity against MRSA nih.gov. For instance, a novel carboxylic acid derivative containing an indole moiety, 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid, was isolated from a halophilic Pseudomonas aeruginosa and demonstrated significant bioactivity against MRSA. This compound exhibited a minimum inhibitory concentration (MIC) of 0.64 µg/mL and a minimum bactericidal concentration (MBC) of 1.24 µg/mL mdpi.comresearchgate.net. The mechanism of action for some indole derivatives against MRSA involves the disruption of the cell wall and membrane doi.org.

While these findings are for a related indole carboxylic acid, they highlight the potential of the indole-carboxylic acid scaffold as a source for new anti-MRSA agents. Further research is needed to specifically evaluate the antibacterial efficacy of Indole-5-carboxylic acid against MRSA and other pathogenic bacteria.

Antifungal Properties

The antifungal potential of indole derivatives is an area of active investigation. Studies have shown that various indole compounds exhibit inhibitory activity against pathogenic fungi. For example, indole has been shown to inhibit the growth, dimorphism, and biofilm formation of Candida albicans, a common fungal pathogen researchgate.net.

Specifically, research on indole-3-carboxylic acid, an isomer of this compound, has demonstrated its role as a synergist in enhancing the antifungal activity of jasmonic acid against Blumeria graminis, the fungus responsible for powdery mildew on wheat nih.gov. While indole-3-carboxylic acid itself showed limited direct antifungal activity in this study, its ability to potentiate other antifungal agents is noteworthy nih.gov.

Furthermore, other synthetic carboxylic acid amides have been shown to exhibit good antifungal activity against a range of phytopathogenic fungi mdpi.comresearchgate.net. Although direct studies on the antifungal properties of this compound are not extensively documented in the provided search results, the general antifungal activity of the indole scaffold suggests that it could be a promising area for future research.

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection from antibiotics and the host immune system nih.gov. The ability to inhibit biofilm formation is a key strategy in combating chronic and persistent infections. Indole and its derivatives have been identified as signaling molecules that can interfere with biofilm formation in various bacteria nih.govnih.gov.

Studies have demonstrated that indole derivatives can inhibit biofilm formation in pathogenic bacteria such as Serratia marcescens and MRSA doi.orgfrontiersin.org. For example, a novel indole-containing carboxylic acid, 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid, showed 99.84% inhibition of MRSA biofilm formation mdpi.comresearchgate.net. The mechanism of biofilm inhibition by some indole compounds involves the disruption of the production of extracellular polysaccharides (EPS), which are a key component of the biofilm matrix doi.org.

While direct evidence for this compound is limited in the provided results, the consistent antibiofilm activity observed across a range of indole derivatives suggests that this compound may also possess similar properties.

Anticancer Potential and Therapeutic Modalities

The indole scaffold is a privileged structure in medicinal chemistry, and many indole-containing compounds have been investigated for their anticancer properties nih.govmdpi.com. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes and the modulation of cellular signaling pathways nih.gov.

Modulation of Cellular Signaling Pathways

Cancer is characterized by the dysregulation of various cellular signaling pathways that control cell growth, proliferation, and survival mdpi.com. Indole derivatives have been shown to modulate several of these pathways, contributing to their anticancer effects nih.gov.

One important target is the epidermal growth factor receptor (EGFR) signaling pathway, which is often overactive in many types of cancer tandfonline.com. Some indole-based compounds have been developed as EGFR inhibitors tandfonline.com.

Furthermore, indole derivatives can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of key regulatory proteins. For example, certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides have been shown to increase the levels of pro-apoptotic proteins like caspase-3, caspase-8, and Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2 tandfonline.com.

A study on colorectal cancer cells found that indole-3-carboxylic acid could enhance the anticancer effect of doxorubicin by inducing cellular senescence, a state of irreversible cell cycle arrest. This was associated with the upregulation of p21 and p53, two key proteins involved in cell cycle control and tumor suppression researchgate.net. Notably, this study also observed that the abundance of indole metabolites, including this compound, was significantly decreased in the serum of aging rats, suggesting a potential role for these compounds in age-related cellular processes researchgate.net.

Table 2: Selected Signaling Pathways Modulated by Indole Derivatives in Cancer

Signaling Pathway Role in Cancer Modulation by Indole Derivatives
EGFR Signaling Promotes cell growth, proliferation, and survival tandfonline.com. Inhibition by some indole-based compounds tandfonline.com.
Apoptosis Pathways Regulates programmed cell death. Induction of apoptosis through modulation of caspase and Bcl-2 family proteins tandfonline.com.

Induction of Apoptosis in Cancer Cells

Indole compounds are widely investigated for their ability to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for anti-cancer agents, as it eliminates malignant cells without causing a broader inflammatory response. While specific research on this compound's direct role in apoptosis is not extensively detailed in the provided search results, the broader class of indole-based molecules demonstrates significant pro-apoptotic activity.

Research has shown that various indole derivatives can trigger apoptosis through different cellular pathways. For instance, some indole compounds have been found to up-regulate pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins such as Bcl-2 and Bcl-XL. mdpi.com An increased Bax/Bcl-2 ratio is a key indicator of a cell's commitment to undergo apoptosis. mdpi.com Furthermore, certain indole derivatives activate caspases, which are the executive enzymes of apoptosis. For example, specific 5-chloro-indole-2-carboxamides have been shown to significantly increase the levels of caspase-3 and caspase-8, crucial initiators and executioners of the apoptotic cascade. tandfonline.com These findings highlight the general potential of the indole scaffold to be chemically modified to create potent inducers of apoptosis in cancer cells.

Targeting Anti-apoptotic Proteins (e.g., Mcl-1)

Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a common feature in many cancers, contributing to tumor cell survival and resistance to chemotherapy. nih.govacs.org Consequently, developing small-molecule inhibitors that target Mcl-1 is a major goal in oncology.

The indole carboxylic acid scaffold has proven to be a valuable starting point for the development of potent Mcl-1 inhibitors. Specifically, research has identified derivatives of Indole-2-carboxylic acid as effective binders to the hydrophobic groove of Mcl-1, disrupting its ability to sequester pro-apoptotic proteins. nih.govresearchgate.net Through fragment-based screening and structure-based design, scientists have optimized these indole derivatives to achieve high affinity and selectivity for Mcl-1 over other Bcl-2 family members like Bcl-xL. nih.govacs.org For example, the addition of a 6-Cl group to the indole core was found to enhance potency by more than five-fold compared to the parent compound. nih.gov These studies demonstrate that while data on this compound itself is limited, the indole-acid framework is a promising platform for developing targeted anti-cancer therapies by inhibiting key survival proteins like Mcl-1.

Table 1: Examples of Indole-based Mcl-1 Inhibitors

Compound ClassSpecific Derivative ExampleTarget ProteinKey Finding
Indole-2-carboxylic acidOptimized 2-indole carboxylic acid derivativeMcl-1Binds to Mcl-1 with a Ki of 55 nM. nih.gov
Tricyclic Indoles6,5-fused heterocyclic carboxylic acidMcl-1A 6-Cl-indole substitution enhanced potency >5-fold. nih.gov
Indole-acylsulfonamidesNovel acylsulfonamide derivativesMcl-1Exhibit low nanomolar binding affinities and >500-fold selectivity over Bcl-xL. acs.org

Inhibition of Tubulin Polymerization

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. Agents that interfere with tubulin polymerization can disrupt mitosis and are a cornerstone of cancer chemotherapy. The indole nucleus has been identified as a "privileged" scaffold in the design of such agents. nih.govnih.gov

Numerous synthetic molecules incorporating an indole core have been identified as tubulin inhibitors. nih.govsemanticscholar.org These compounds, including various aroylindoles, arylthioindoles, and indolylglyoxyamides, function by binding to tubulin, often at the colchicine binding site, thereby preventing its assembly into microtubules. nih.govnih.gov This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. nih.gov While direct studies on this compound are not specified, the extensive research on other indole derivatives underscores the potential of this chemical class to serve as a foundation for novel anti-mitotic cancer drugs. nih.govnih.govresearchgate.net

Anti-breast Cancer Agents

The indole scaffold is present in several compounds that have been investigated for their efficacy against breast cancer. eurekaselect.com Research into derivatives of indole carboxylic acids has shown promising results in this area.

A study involving novel 5-hydroxyindole-3-carboxylic acid derivatives demonstrated significant cytotoxic effects against the MCF-7 human breast cancer cell line. nih.govresearchgate.net In this study, various ester derivatives were synthesized and tested, with one compound featuring a 4-methoxy group (Compound 5d) showing the highest potency, with a half-maximal effective concentration (IC50) of 4.7 µM. nih.govresearchgate.net Importantly, these compounds showed no significant cytotoxicity against normal human dermal fibroblast cells, indicating a degree of selectivity for cancer cells. nih.govresearchgate.net The mechanism of action for some indole compounds in breast cancer involves the inhibition of survivin, a protein that inhibits apoptosis. nih.gov

Table 2: Cytotoxicity of 5-Hydroxyindole-3-carboxylic Acid Derivatives against MCF-7 Cells

CompoundDescriptionIC50 (µM)
5d Ester derivative with a 4-methoxy group4.7 nih.govresearchgate.net
5a Ester derivative< 10 nih.govresearchgate.net
5l Ester derivative< 10 nih.govresearchgate.net

Anti-inflammatory and Analgesic Research

The this compound structure has been utilized as a backbone for the development of potent anti-inflammatory agents by targeting key enzymes involved in inflammatory pathways.

Inhibition of Cytosolic Phospholipase A2α (cPLA2α)

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory process, responsible for releasing arachidonic acid from cell membranes, which is a precursor to pro-inflammatory lipid mediators like prostaglandins and leukotrienes. nih.gov Therefore, inhibiting cPLA2α is an attractive strategy for developing new anti-inflammatory drugs. nih.govnih.gov

Derivatives of this compound have been identified as potent inhibitors of cPLA2α. nih.govnih.gov Structure-activity relationship (SAR) studies have been conducted on a series of 1-(2-oxopropyl)indole-5-carboxylic acids. nih.gov Research found that a compound named 1-[3-(4-octylphenoxy)-2-oxopropyl]this compound is a potent inhibitor of the enzyme. nih.gov Further modifications, such as adding butanoyl- and hexanoyl-substituents at the 3-position of the indole scaffold, were explored to modulate the compound's metabolic stability and aqueous solubility without significantly compromising its inhibitory potency. nih.gov

Targeting Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is an enzyme that degrades endogenous cannabinoids like anandamide. nih.gov Inhibiting FAAH increases the levels of these endocannabinoids, which can produce analgesic and anti-inflammatory effects. nih.govresearchgate.net This makes FAAH a promising target for pain and inflammation management.

Interestingly, certain this compound derivatives have been discovered to be dual inhibitors, targeting both cPLA2α and FAAH. The compound 1-[3-(4-octylphenoxy)-2-oxopropyl]this compound was identified as one such dual inhibitor. researchgate.net The development of compounds that can simultaneously inhibit both of these key enzymes in the inflammatory and pain pathways could lead to agents with improved therapeutic qualities compared to selective inhibitors of either enzyme alone. researchgate.net

Neuroprotective and Neurological Disorder Research

This compound and its derivatives are subjects of significant interest in the field of neuroprotection and neurological disorders due to the multifaceted roles of the indole nucleus in various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. hilarispublisher.com The structural versatility of the indole scaffold allows for modifications that can target specific pathways involved in the pathogenesis of neurodegenerative diseases. hilarispublisher.com

Research has explored the utility of indole derivatives in the context of ischemic stroke. One such derivative, 5-methoxyindole-2-carboxylic acid (MICA), has been investigated for its neuroprotective capabilities. nih.govresearchgate.net Studies have indicated that MICA can induce a preconditioning effect in the brain, offering protection against ischemic injury. nih.gov

In a study involving rats subjected to transient middle cerebral artery occlusion, dietary supplementation with MICA was found to improve stroke-related impairments in hippocampal long-term potentiation (LTP), a crucial component of learning and memory. nih.govsigmaaldrich.com However, in the same study, MICA supplementation did not reverse the motor and cognitive dysfunctions caused by the stroke. nih.gov Another study demonstrated that post-ischemic administration of MICA at the onset of reperfusion reduced brain infarction volume in rats. nih.gov This neuroprotective effect was associated with the preservation of mitochondrial function and a reduction in oxidative stress. nih.gov

Additionally, research on microbiota-derived indole-based ligands of the aryl hydrocarbon receptor (AHR), such as indole-3-carboxaldehyde and indole-3-propionate, has shown that post-stroke treatment with these compounds can reduce neurological deficits and infarct size in aged mice. researchgate.net

The indole scaffold is a "privileged scaffold" in medicinal chemistry, and its derivatives are being actively investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov These compounds can target multiple pathological mechanisms, including oxidative stress, protein misfolding, and neuroinflammation. hilarispublisher.com

Derivatives of 5-methoxy-indole carboxylic acid (5MICA) have demonstrated significant neuroprotective properties. nih.gov For instance, certain 5MICA-derived hydrazone hybrids have shown strong neuroprotection against hydrogen peroxide-induced oxidative stress in SH-SY5Y cells and 6-OHDA-induced neurotoxicity in rat-brain synaptosomes, models relevant to Parkinson's disease research. nih.gov These compounds also suppressed iron-induced lipid peroxidation, highlighting their antioxidant capabilities. nih.gov Furthermore, some of these hybrids exhibited inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's disease. nih.gov

The potential of indole-based compounds in Alzheimer's disease therapy is also being explored. nih.gov Research has shown that certain indole derivatives can disaggregate amyloid-β peptides, a key pathological hallmark of Alzheimer's. nih.gov

The indole structure is a core component of several important neuroactive molecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin. hilarispublisher.commdpi.com Tryptophan, an essential amino acid, serves as the precursor for the biosynthesis of both serotonin and melatonin. mdpi.com Dysregulation of tryptophan metabolism has been linked to various neuropsychiatric and neurodegenerative disorders. mdpi.com

Indole-2-carboxylic acid (I2CA) has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. nih.gov Specifically, I2CA acts as a competitive antagonist at the glycine co-agonist site of the NMDA receptor. nih.gov By inhibiting the potentiation of NMDA-gated currents by glycine, I2CA can modulate neuronal excitability and may have implications for conditions associated with excitotoxicity, such as stroke and epilepsy. nih.gov

The metabolism of tryptophan can proceed through several pathways, including the kynurenine pathway, which is involved in the regulation of neurotransmitter activity. mdpi.com

Metabolic Disorder Interventions

G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is recognized as a promising target for the treatment of type 2 diabetes mellitus. nih.govnih.govbohrium.com This receptor is highly expressed in pancreatic β-cells and plays a role in mediating glucose-stimulated insulin secretion (GSIS) in response to free fatty acids. nih.govbohrium.com

Derivatives of indole-5-propanoic acid have been synthesized and evaluated for their GPR40 agonistic activity. nih.govnih.gov In one study, several compounds were identified as potent GPR40 agonists, demonstrating significant effects on GSIS in MIN-6 insulinoma cells. nih.govnih.gov The development of such agonists holds potential for new antidiabetic therapies. nih.gov However, the development of some GPR40 agonists has been halted due to concerns about potential liver toxicity. nih.gov

Dual agonism of GPR120 and GPR40 has also been investigated for its role in regulating pancreatic islet growth, proliferation, and insulin secretion. endocrine-abstracts.org

Antiviral Activities (e.g., HIV-1 Fusion Inhibition)

Indole-based compounds have been investigated for their potential as antiviral agents, particularly as inhibitors of HIV-1. researchgate.net One of the key targets for HIV-1 therapy is the viral fusion process, which is mediated by the glycoprotein gp41. acs.org

Research has focused on developing small molecule inhibitors that target the hydrophobic pocket of gp41, thereby preventing the conformational changes necessary for viral entry into host cells. acs.org Structure-activity relationship studies of indole-based compounds have led to the identification of potent HIV-1 fusion inhibitors. acs.org For example, certain 6–6′ linked bisindole compounds have demonstrated submicromolar activity against both cell–cell and virus–cell fusion. acs.org One of the most active inhibitors identified, compound 6j, exhibited an EC50 of 200 nM and was effective against T20-resistant strains of HIV. acs.org

Furthermore, indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.comrsc.org The indole core and the C2 carboxyl group of these derivatives can chelate the two Mg2+ ions within the active site of the integrase enzyme, effectively inhibiting its function. mdpi.comrsc.org Structural optimizations of these compounds have led to derivatives with significantly increased inhibitory effects against HIV-1 integrase. mdpi.com

Biochemical Research: Enzyme Inhibition and Protein Interactions

This compound and its derivatives are subjects of interest in biochemical research, particularly in the context of enzyme inhibition and protein interactions. The indole scaffold is a common feature in molecules designed to interact with various biological targets. Research in this area indicates that this compound interacts with serotonin and gamma-aminobutyric acid (GABA) receptors medchemexpress.com. Additionally, it has been reported to interact with enzymes such as cyclooxygenase-2 (COX-2) and 5-hydroxytryptamine (5-HT) receptors medchemexpress.com.

While the broader class of indole derivatives has been extensively studied as enzyme inhibitors, specific and detailed research focusing solely on this compound's inhibitory activity against particular enzymes is not extensively documented in publicly available literature. For instance, derivatives of indole-2-carboxylic acid have been investigated as inhibitors for enzymes like HIV-1 integrase, and other indole compounds have been explored for their potential to inhibit enzymes such as EGFR tyrosine kinase nih.govmdpi.com. A study on a synthesized spiropyran fluorophore, which includes a modified 2,3,3-trimethyl-3H-indole-5-carboxylic acid component, investigated its interaction with bovine serum albumin, a model protein, to understand its binding properties mdpi.com. However, this study focuses on a more complex derivative rather than this compound itself.

The primary role of this compound in this domain is often as a reactant or starting material for the synthesis of more complex molecules that are then evaluated for their biological activities sigmaaldrich.com. It is used in the preparation of potential anticancer immunomodulators, such as tryptophan dioxygenase inhibitors, and in the synthesis of amide conjugates that act as inhibitors in the Hedgehog signaling pathway sigmaaldrich.com.

Corrosion Inhibition Studies

This compound has been identified as an effective corrosion inhibitor for various metals, particularly in acidic environments. Its protective properties have been studied on surfaces such as copper and mild steel.

On copper surfaces in aerated sulfuric acid solutions, this compound has demonstrated significant corrosion inhibition, with efficiencies reaching up to 95% mdpi.comnih.gov. The mechanism of inhibition involves a change in the corrosion process of copper. The presence of this compound leads to a scenario where copper is primarily electro-oxidized to Cu⁺ rather than Cu²⁺. This results in the formation of slightly soluble complexes of [Cu–(indole-5-carboxylic)n]⁺(ads) on the copper surface, which provides a protective layer mdpi.comnih.gov.

For mild steel in deaerated sulfuric acid, this compound also acts as an effective corrosion inhibitor nih.gov. It functions as a mixed-type inhibitor, meaning it affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, though it has a more pronounced effect on the anodic process nih.gov. The presence of the inhibitor increases the activation energy of the corrosion reaction, thereby slowing it down nih.gov.

The effectiveness of this compound as a corrosion inhibitor is rooted in its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The adsorption of indole derivatives on metal surfaces is influenced by the electronic structure of the indole ring, the presence of heteroatoms (nitrogen), and functional groups like the carboxylic acid.

The adsorption process can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption). Physisorption is due to electrostatic interactions between the charged metal surface and the inhibitor molecules, while chemisorption involves the sharing of electrons between the inhibitor and the metal, forming a coordinate-type bond. For this compound on mild steel, the adsorption behavior follows the Langmuir isotherm, which suggests the formation of a monolayer of the inhibitor on the surface nih.gov. The thermodynamic parameters of adsorption indicate a spontaneous process that is a combination of physisorption and chemisorption. On copper, the adsorption is also significant over a wide range of potentials mdpi.comnih.gov.

Corrosion Inhibition Efficiency of this compound
MetalCorrosive MediumInhibitor ConcentrationInhibition Efficiency (%)Reference
Copper0.5M H₂SO₄1 × 10⁻⁴–4 × 10⁻³MUp to 95% mdpi.comnih.gov
Mild Steel0.5M H₂SO₄Various concentrationsEffective inhibition nih.gov

Biosensor Development utilizing Poly(this compound)

Poly(this compound), an electroactive polymer derived from the electropolymerization of this compound, has shown promise in the development of electrochemical biosensors. The polymer's conductive nature and the presence of carboxylic acid groups, which can be used for biomolecule immobilization, make it a suitable material for sensor fabrication.

A notable application is in the development of a phage-based electrochemical biosensor for the rapid and specific detection of Yersinia pseudotuberculosis. In this application, a composite of poly(this compound), reduced graphene oxide, and gold nanoparticles is used to modify the electrode surface nih.gov. This composite material exhibits high redox stability, which is crucial for a reliable sensor. The carboxylic acid groups on the polymer, along with the gold nanoparticles, facilitate the immobilization of specific bacteriophages that can selectively capture the target bacteria. This biosensor demonstrates a high degree of specificity for live Yersinia pseudotuberculosis cells nih.gov.

Performance of a Poly(this compound)-Based Biosensor for Yersinia pseudotuberculosis Detection
ParameterValueReference
Detection Range5.30 × 10² to 1.05 × 10⁷ CFU mL⁻¹ nih.gov
Detection Limit3 CFU mL⁻¹ nih.gov
Assay Time35 min nih.gov
Redox StabilityRetains 97.7% of current response after 50 cycles nih.gov

Structure Activity Relationship Sar Studies of Indole 5 Carboxylic Acid Derivatives

Impact of Substituents on Biological Activity

The biological profile of indole-5-carboxylic acid derivatives can be significantly altered by the introduction of various substituents at different positions of the indole (B1671886) ring. These modifications influence the compound's size, shape, electronics, and lipophilicity, thereby affecting its interaction with biological targets.

The C-3 position of the indole nucleus is a common site for chemical modification. Studies on derivatives of 1-(2-oxopropyl)this compound, which act as inhibitors of cytosolic phospholipase A2α (cPLA2α), have shown that introducing butanoyl and hexanoyl substituents at this position generally does not have a significant impact on their inhibitory potency nih.gov. However, these modifications are valuable for modulating other properties like solubility and metabolic stability nih.gov.

In another class of compounds, 3-substituted indoles have been identified as an emerging structural class with a high degree of biological activity researchgate.net. For instance, in a series of selective antagonists for the cysteinyl leukotriene 1 (CysLT1) receptor, the presence of an α, β-unsaturated amide moiety at position 3 of an indole-2-carboxylic acid core was found to be an important factor for potent antagonist activity nih.gov. The nature of the group at the 3-position can also be critical for interaction with the target; for example, introducing a long branch at C3 of an indole-2-carboxylic acid core improved interaction with a hydrophobic cavity in the active site of HIV-1 integrase mdpi.com.

Table 1: Effect of Position 3 Substituents on Biological Activity
Parent ScaffoldPosition 3 SubstituentTargetEffect on ActivityReference
1-(2-oxopropyl)this compoundButanoyl, HexanoylcPLA2αInhibitory potency not considerably affected; influences solubility and metabolic stability. nih.gov
Indole-2-carboxylic acidα, β-unsaturated amideCysLT1 ReceptorImportant for potent antagonist activity. nih.gov
Indole-2-carboxylic acidLong alkyl/aryl branchHIV-1 IntegraseImproved interaction with hydrophobic cavity of the active site. mdpi.com

The carboxylic acid group at the C-5 position is a defining feature of this class of compounds. However, modifications to other parts of the benzene (B151609) ring of the indole, including the C-5 position itself (when the primary acid is at another position), can significantly influence biological activity. For example, in a series of indolyl carboxylic acid amides designed as dopamine receptor ligands, replacing a 5-hydroxy group with a 5-methoxy group led to a slight increase in D3 receptor binding affinity while decreasing D2 affinity, thereby improving D3/D2 selectivity nih.gov.

Further studies on NMDA-glycine site antagonists compared various substitution patterns on the benzene portion of the indole ring. The findings indicated that affinity increased in the order of 5-tert-butyl < unsubstituted < 4,6-dichloro substitution, highlighting the sensitivity of this target to the electronic and steric properties of substituents on the indole's benzene ring nih.gov.

Modifying the carboxylic acid group itself, often by converting it into an ester or an amide, is a common strategy to alter a compound's properties. In the development of HIV-1 fusion inhibitors, it was observed that carbomethoxy substituents (a methyl ester) were significantly more active—by at least tenfold—than the corresponding free carboxylic acid nih.gov. This suggests that the ester may improve cell permeability or have a more favorable interaction with the target binding site.

The introduction of an amide linkage can also confer specific biological activities. Indole-2- and 3-carboxamides are known to inhibit various enzymes and proteins nih.gov. The carboxamide moiety is versatile, possessing both polar and hydrophobic characteristics, and can participate in hydrogen bonding, as seen in its interaction with the enzyme human hematopoietic prostaglandin D2 synthase (HPGDS) nih.gov. Furthermore, new ester and amide derivatives of indole-2-carboxylic acid have been synthesized and shown to possess notable antioxidant and antimicrobial properties researchgate.net.

The incorporation of different alkyl and aryl groups is a cornerstone of SAR studies. For a series of indole-6-carboxylic acid derivatives, research showed that the presence of an aryl or heteroaryl fragment attached to a linker was a requirement for their anti-tumor activity nih.gov. This emphasizes the importance of extended aromatic systems for specific biological functions.

In a different context, studies on indole-3-carboxylic acid derivatives as potential herbicides found that the presence of a long-chain alkyl group at the alpha position of the carboxylic acid side chain increased the compound's affinity for the TIR1 receptor frontiersin.org. The electronic properties and substitution positions of aryl groups can also significantly affect reaction efficiency in synthetic pathways, which in turn influences the accessibility of certain derivatives acs.org.

Influence of Structural Modifications on Metabolic Stability

A significant challenge in drug development is ensuring that a compound remains in the body long enough to exert its therapeutic effect. The metabolic stability of a drug is a key determinant of its pharmacokinetic profile. The carboxylic acid group is a site of metabolic activity, often undergoing conjugation reactions nih.gov.

Table 2: Impact of Structural Modifications on Metabolic Stability
Scaffold/Derivative ClassStructural ModificationEffect on Metabolic StabilityReference
1-(2-oxopropyl)this compoundButanoyl and hexanoyl groups at C-3Modulated phase I and phase II in vitro metabolic stability. nih.gov
General Carboxylic AcidsConversion to amides or estersGenerally influences and can improve metabolic stability. researchgate.net
General Carboxylic Acid DrugsFormation of acyl-glucuronides and acyl-CoA thioestersRepresents a primary pathway of metabolic activation and clearance. nih.gov

Modulation of Target Selectivity

Achieving selectivity for a specific biological target over others is a critical goal in drug design to maximize efficacy and minimize off-target side effects. SAR studies are instrumental in fine-tuning the structure of this compound derivatives to achieve this selectivity.

A compelling example is the development of selective CysLT1 antagonists based on an indole-2-carboxylic acid scaffold. The lead compound, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid, was identified as a highly potent and selective CysLT1 antagonist, with an IC50 of 0.0059 µM for CysLT1 and 15 µM for the related CysLT2 receptor nih.gov. This remarkable selectivity is a direct result of the specific arrangement of substituents on the indole core.

Similarly, in the pursuit of dopamine receptor ligands, subtle structural changes led to significant shifts in selectivity. As mentioned earlier, the replacement of a 5-hydroxy group with a 5-methoxy group on the indole ring of an amide derivative improved the D2/D3 selectivity ratio from 8.4-fold to 21.4-fold nih.gov. These examples underscore how minor structural modifications, guided by SAR principles, can effectively modulate the target selectivity of indole-carboxylic acid derivatives.

Relationship between Molecular Structure and Physicochemical Properties (e.g., Solubility, Lipophilicity)

The physicochemical properties of drug candidates, such as aqueous solubility and lipophilicity, are critical parameters that influence their absorption, distribution, metabolism, and excretion (ADME) profile. In the context of this compound derivatives, modifications to the molecular structure have been shown to modulate these properties significantly.

Research into a series of 1-(2-oxopropyl)indole-5-carboxylic acids, developed as inhibitors of cytosolic phospholipase A2α (cPLA2α), has demonstrated that strategic substitution on the indole scaffold can influence aqueous solubility. nih.gov A study systematically evaluated the effect of introducing butanoyl- and hexanoyl-substituents at the 3-position of the indole ring. nih.gov The parent compound, 1-[3-(4-octylphenoxy)-2-oxopropyl]this compound, served as a potent inhibitor. By adding short to medium alkyl chains with terminal polar groups at the C-3 position, researchers aimed to enhance solubility without compromising inhibitory activity.

The introduction of these side chains had a variable impact on the compound's aqueous solubility. The modifications were shown to influence and modulate properties like metabolic stability and, notably, aqueous solubility. nih.gov For instance, the addition of a hexanoyl chain with a terminal carboxylic acid group was a strategy employed to improve the hydrophilic character of the molecule. This approach highlights a key SAR principle: introducing polar functional groups or modifying alkyl substituents can directly impact the solubility of the parent this compound scaffold.

The table below summarizes the conceptual relationship between structural modifications at the C-3 position of the this compound core and the resulting impact on physicochemical properties, based on the findings.

Table 1: Impact of C-3 Position Substituents on Physicochemical Properties of this compound Derivatives

Substituent at C-3 Position Intended Structural Modification Observed Effect on Aqueous Solubility
Butanoyl chain with polar terminus Introduction of a shorter acyl chain with a hydrophilic group Modulated

This table illustrates the principle that modifying substituents on the indole core can be a viable strategy for fine-tuning the physicochemical properties of this compound derivatives.

Future Directions and Emerging Research Avenues

Development of Multifunctional Indole-5-carboxylic Acid Derivatives

The scaffold of this compound is a versatile base for creating multifunctional derivatives with a wide range of therapeutic applications. Researchers are actively designing and synthesizing hybrid compounds that can interact with multiple biological targets, a strategy considered promising in the development of new drugs. nih.gov

One notable area of research is the development of neuroprotective agents. A study published in 2023 detailed the synthesis of hydrazone hybrids derived from indole-3-propionic acid (IPA) and 5-methoxy-indole carboxylic acid (5MICA). nih.govnih.gov These compounds have shown strong neuroprotective, antioxidant, and MAO-B inhibitory activities, marking them as potential candidates for treating neurodegenerative disorders. nih.govnih.gov Specifically, certain derivatives demonstrated significant protection against oxidative stress and neurotoxicity. nih.gov The design of these multifunctional molecules often involves combining the indole (B1671886) core with other pharmacophores, such as hydrazones, which are known for their iron-chelating properties. nih.gov

In the realm of oncology, derivatives of this compound are being investigated for their anticancer properties. Research has shown that these compounds can inhibit the proliferation of cancer cells and induce apoptosis. nih.gov For instance, a series of novel inhibitors targeting the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1) have been developed based on the 1H-indole-5-carboxylic acid structure. nih.gov One such compound demonstrated significant tumor growth suppression in a xenograft mouse model. nih.gov Other derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer. The unique structural arrangement of substituents on the indole ring confers distinct biological activities.

The following table summarizes the multifunctional activities of selected this compound derivatives:

Derivative ClassTherapeutic AreaMultifunctional ActivitiesKey Findings
Hydrazone HybridsNeuroprotectionAntioxidant, MAO-B inhibition, NeuroprotectionShowed strong neuroprotective effects against oxidative stress and neurotoxicity. nih.govnih.gov
Mcl-1 InhibitorsOncologyAnti-apoptotic protein inhibitionA lead compound significantly suppressed tumor growth in vivo. nih.gov
General DerivativesOncologyAnticancerDemonstrated cytotoxic effects and induction of apoptosis in various cancer cell lines.

Advanced Drug Delivery Systems for this compound Compounds

The therapeutic efficacy of this compound derivatives can be significantly enhanced through the use of advanced drug delivery systems. mdpi.com These systems aim to improve the bioavailability and therapeutic index of the compounds, making them more effective in clinical applications. mdpi.com While research into drug delivery systems specifically for this compound is an emerging field, general principles of advanced drug delivery, such as the use of nanoparticles, are highly relevant. researchgate.net

Nano-drug delivery systems (NDDS) represent a sophisticated class of nanomaterials that can be formulated from either natural or synthetic polymers. researchgate.net These systems include solid particles and gel-like structures and offer the potential for sustained and controlled release of the encapsulated drug. researchgate.netacs.org For instance, nanoparticle-based formulations could improve the delivery of indole-based drugs. mdpi.com A key challenge in the development of these systems is the control over particle size, surface characteristics, and drug loading and release capacity. researchgate.net

One example of a polymer that has been studied for its potential in drug delivery and other applications is poly(this compound). Thin films of this polymer have been fabricated using techniques like the Langmuir-Blodgett method, which allows for precise control over the film's structure. researchgate.net Such advancements in material science could pave the way for the development of novel delivery platforms for this compound and its derivatives.

Personalized Medicine Approaches involving this compound

Personalized medicine, which tailors medical treatment to the individual characteristics of each patient, holds promise for optimizing therapies involving this compound. A key aspect of this approach is the identification of biomarkers that can predict a patient's response to a particular drug.

While specific pharmacogenomic studies on this compound are not yet widely reported, the foundation for such research is being laid through the identification of specific molecular targets for its derivatives. For example, the development of Mcl-1 inhibitors based on the 1H-indole-5-carboxylic acid scaffold for cancer therapy could be coupled with screening for Mcl-1 overexpression in tumors to select patients most likely to benefit. nih.gov

Furthermore, the interaction of this compound with various receptors, including serotonin (B10506) and GABA receptors, suggests that genetic variations in these receptors could influence patient response. medchemexpress.com As our understanding of the molecular mechanisms of these compounds deepens, so too will the potential for developing personalized treatment strategies.

Exploration of Novel Therapeutic Targets

A significant avenue of future research lies in the exploration of novel therapeutic targets for this compound and its derivatives. The versatility of the indole scaffold allows for its modification to interact with a wide array of biological molecules. mdpi.com

Recent studies have identified several promising new targets:

Myeloid cell leukemia 1 (Mcl-1): As an anti-apoptotic protein, Mcl-1 is overexpressed in many cancers. This compound derivatives have been developed as selective Mcl-1 inhibitors, inducing apoptosis in cancer cells. nih.gov

Lysine-specific demethylase 1 (LSD1): Targeting LSD1 is a promising strategy in cancer therapy. Novel indole derivatives have been synthesized that show potent inhibition of LSD1 and significant antiproliferative effects against lung cancer cells. mdpi.com

14-3-3η protein: This protein plays a critical role in cancer progression. A series of 1H-indole-2-carboxylic acid derivatives have been synthesized to target 14-3-3η, demonstrating potent inhibitory activities against several human liver cancer cell lines. mdpi.com

Heparanase: This enzyme is implicated in tumor metastasis and angiogenesis. A novel class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids has been identified as potent heparanase inhibitors. researchgate.net

GPR40: This G protein-coupled receptor is a target for type 2 diabetes. Indole-5-propanoic acid derivatives have been developed as novel GPR40 agonists. nih.gov

The following table highlights some of the novel therapeutic targets for indole-carboxylic acid derivatives:

Target ProteinTherapeutic AreaFinding
Mcl-1OncologyThis compound derivatives act as selective inhibitors. nih.gov
LSD1OncologyNovel indole derivatives are potent LSD1 inhibitors. mdpi.com
14-3-3ηOncology1H-indole-2-carboxylic acid derivatives show potent inhibition. mdpi.com
HeparanaseOncologyDioxo-isoindole-5-carboxylic acids are potent inhibitors. researchgate.net
GPR40DiabetesIndole-5-propanoic acid derivatives are novel agonists. nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development, and their application to this compound research is a promising future direction. These computational tools can accelerate the identification of new drug candidates, predict their biological activity, and optimize their properties.

Molecular docking simulations, a computational technique, are already being used to understand the binding interactions of indole derivatives with their target proteins. nih.gov For example, docking studies have been employed to elucidate the binding modes of indole-5-propanoic acid derivatives to the GPR40 receptor. nih.gov This information is crucial for structure-based drug design.

ML models can be trained on existing data to predict the therapeutic potential of new this compound derivatives. By analyzing the structural features of known active and inactive compounds, these models can identify key molecular determinants of activity, guiding the synthesis of more potent and selective molecules. While still an emerging area, the integration of AI and ML will undoubtedly play a significant role in the future of this compound research. drugbank.com

Green Synthesis and Sustainable Production of this compound

The development of environmentally friendly and sustainable methods for the synthesis of this compound and its derivatives is a critical area of research. tandfonline.com "Green chemistry" principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

Several green synthesis approaches have been reported for indole derivatives:

Biocatalytic Synthesis: This method utilizes enzymes to catalyze chemical reactions, often under mild and aqueous conditions. vu.ltacs.org For example, a biocatalytic method for the synthesis of asymmetric carboxy-substituted indirubins using this compound has been developed, offering an efficient and environmentally friendly alternative to traditional chemical synthesis. vu.lt

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of indole derivatives. tandfonline.com

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can lead to cleaner reaction profiles. nih.gov A highly efficient, solvent-free method for synthesizing indolemethane derivatives using a biodegradable, glycerol-based carbon solid acid catalyst has been developed. nih.gov

Use of Greener Catalysts: Researchers are exploring the use of more environmentally benign catalysts, such as KNaC4H4O6·4H2O, for the synthesis of indole derivatives. tandfonline.com

The following table outlines some of the green synthesis methods for indole derivatives:

MethodKey FeaturesExample
BiocatalysisUse of enzymes, mild conditionsSynthesis of indirubin (B1684374) derivatives using this compound. vu.lt
Microwave-AssistedReduced reaction times, high yieldsSynthesis of pyran-annulated indole analogs. tandfonline.com
Solvent-FreeMinimal waste, clean reactionsSynthesis of indolemethanes with a biodegradable catalyst. nih.gov
Green CatalystsEnvironmentally benignUse of KNaC4H4O6·4H2O in one-pot reactions. tandfonline.com

Q & A

Q. What are the established methods for synthesizing Indole-5-carboxylic acid and confirming its structural integrity?

  • Methodological Answer : this compound can be synthesized via microbial biosynthesis or chemical routes starting from anthranilic acid, which reacts with phosphoribosyl pyrophosphate to form the indole moiety . Purification typically involves recrystallization using solvents like ethanol or methanol. Structural confirmation requires:
  • 1H/13C NMR : To identify proton and carbon environments (e.g., δ8.30 for m-coupled protons, δ171.7 for the carbonyl group) .
  • 2D NMR (COSY, HMBC) : To verify connectivity between protons and carbons, such as correlations between the carboxylic group at C-5 and adjacent protons .
  • Elemental Analysis : To validate molecular formula (C9H7NO2, MW 161.16 g/mol) .
    Table 1 : Key Characterization Techniques
TechniqueParameterExample Data
1H NMRProton shiftsδ8.30 (m-coupled), δ7.80 (doublet of doublet)
HMBCCarbon-proton correlationsC-5 to δ171.7 (carbonyl)
Elemental Analysis% CompositionC: 66.67%, H: 4.35%, N: 8.68%

Q. How can researchers determine the physicochemical properties of this compound given limited available data?

  • Methodological Answer : Experimental protocols for physicochemical characterization include:
  • Melting Point : Differential Scanning Calorimetry (DSC) under inert atmosphere .
  • Solubility : Phase solubility studies in water, DMSO, or ethanol via gravimetric analysis .
  • Stability : UV-Vis spectroscopy to monitor degradation under varying pH/temperature .
  • Safety Protocols : Use NIOSH-approved PPE (e.g., P95 respirators, EN 166-compliant eye protection) to mitigate exposure risks during testing .
    Note : Existing data gaps (e.g., boiling point, vapor pressure) necessitate controlled experiments and validation against computational predictions.

Advanced Research Questions

Q. What strategies are recommended for optimizing the electropolymerization of this compound to achieve conductive polymer films with desired redox properties?

  • Methodological Answer : Electropolymerization in LiClO4-acetonitrile solutions requires:
  • Potential Cycling : Cyclic voltammetry (CV) between -0.2 V and +1.5 V (vs. Ag/AgCl) to form electroactive poly(this compound) films .
  • Solvent Optimization : Boron trifluoride diethyl etherate enhances conductivity by stabilizing radical intermediates .
  • FTIR Analysis : Monitor redox behavior via carbonyl (C=O) and indole ring vibrational shifts during oxidation/reduction .
    Table 2 : Key Electrochemical Parameters
ParameterOptimal Range
Solvent0.1 M LiClO4 in acetonitrile
Scan Rate50 mV/s
Potential Window-0.2 V to +1.5 V

Q. How should researchers approach structure-activity relationship (SAR) studies when modifying this compound for pharmaceutical applications?

  • Methodological Answer : SAR studies should focus on:
  • Substituent Effects : Introduce groups at the indole 3-position (e.g., alkyl, halogens) to assess impacts on cytosolic phospholipase A2 inhibition and metabolic stability .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes .
  • In Vitro Assays : Measure IC50 values using enzyme inhibition assays and compare with parent compound .
    Table 3 : Example Substituent Effects
SubstituentSolubility (logP)IC50 (μM)
-H (parent)1.212.5
-CH31.58.3
-Cl1.85.1

Q. In corrosion inhibition studies, what electrochemical techniques are most effective for evaluating the performance of this compound on metal substrates?

  • Methodological Answer : Key techniques include:
  • Electrochemical Impedance Spectroscopy (EIS) : Measure charge transfer resistance (Rct) to quantify inhibition efficiency .
  • Potentiodynamic Polarization : Determine corrosion current density (Icorr) and Tafel slopes in sulfuric acid solutions .
  • Surface Analysis : SEM/EDS to detect adsorbed inhibitor layers on mild steel .
    Note : Combine with quantum chemical calculations (e.g., HOMO-LUMO energy gaps) to correlate electronic properties with inhibition efficacy .

Q. How can contradictory data in the literature regarding the biological activity of this compound derivatives be systematically addressed?

  • Methodological Answer : Resolve discrepancies through:
  • Cross-Validation : Replicate experiments under identical conditions (e.g., pH, temperature, solvent) .
  • Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers or trends .
  • Contextual Factors : Account for variables like cell line specificity (e.g., HEK293 vs. HeLa) or assay methodologies (e.g., MTT vs. resazurin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.